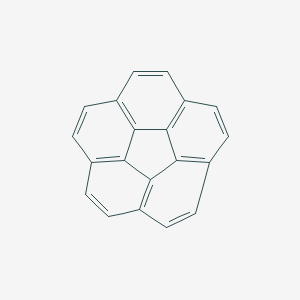
Corannulene
概要
説明
Corannulene is a polycyclic aromatic hydrocarbon with the chemical formula C20H10 . The molecule consists of a cyclopentane ring fused with 5 benzene rings, which gives it a unique bowl-like structure . This structural distinction results in unique properties such as bowl-flipping dynamics, electron accepting capability, and the ability to form a ball-in-socket type of interaction with C60 .
Synthesis Analysis
Corannulene can be synthesized through various methods. One approach involves the reactions of 7-fluoranthenyl (C16H9) and benzo[ghi]fluoranthen-5-yl (C18H9) radicals with acetylene (C2H2), mimicking conditions in carbon-rich circumstellar envelopes . Another method involves a robust, mild, and inexpensive synthetic route to mono-halogenated corannulene . There’s also a method for purifying and analyzing sym-pentachlorocorannulene from the ICl halogenation of corannulene .
Molecular Structure Analysis
Corannulene’s unique bowl-like structure is due to the presence of a cyclopentane ring fused with 5 benzene rings . This structure results in a large dipole moment . The differences between the experimental C–C bond lengths correlate to the double-bond character predicted using Kekule’s resonance structures .
Chemical Reactions Analysis
Corannulene exhibits more reactivity than benzene, naphthalene, and triphenylene to Friedel–Crafts acylation . Electrophilic aromatic bromination was also used to confirm that triphenylene was less reactive than corannulene and that pyrene, perylene, and acenaphthene were more so .
Physical And Chemical Properties Analysis
Corannulene is a molecular bowl of carbon that can be visualized as the hydrogen-terminated cap of buckminsterfullerene . It exhibits unique properties such as bowl-flipping dynamics, electron accepting capability, and the ability to form a ball-in-socket type of interaction with C60 . These varied properties allow for the application of corannulene in a myriad of disciplines ranging from organic electronics and sensing to energy storage and self-assembly .
科学的研究の応用
Unique Structural Properties
Corannulene is a molecular bowl of carbon . Unlike typical polycyclic aromatic hydrocarbons, such as coronene, which are flat and planar, corannulene can be imagined as the cap region of fullerene C60 or an end of a single-walled carbon nanotube . This unique structural distinction manifests itself in unique properties .
Bowl-Flipping Dynamics
Corannulene exhibits bowl-flipping dynamics . This property is unique to corannulene and sets it apart from other planar polynuclear aromatic hydrocarbons .
Electron Accepting Capability
Corannulene has an electron accepting capability . This property allows it to interact with other molecules in unique ways, opening up a range of potential applications .
Ball-in-Socket Interaction with C60
Corannulene can form a ball-in-socket type of interaction with C60 . This interaction could have potential applications in the design of new materials and devices .
Applications in Organic Electronics
The unique properties of corannulene allow for its application in a myriad of disciplines, including organic electronics . Its electron accepting capability and unique interactions with other molecules could be leveraged to create new types of electronic devices .
Applications in Sensing
Corannulene could also be used in sensing applications . Its unique properties could be used to detect specific molecules or changes in the environment .
Energy Storage
Corannulene could potentially be used in energy storage applications . Its unique properties could be leveraged to create new types of energy storage devices .
Self-Assembly
Corannulene has potential applications in self-assembly . Its unique shape and interactions with other molecules could be used to create self-assembling structures .
作用機序
Target of Action
Corannulene is a polycyclic aromatic hydrocarbon . Unlike typical polycyclic aromatic hydrocarbons, such as coronene, which are flat and planar, corannulene is a molecular bowl of carbon . It can be imagined as the cap region of fullerene C60 or an end of a single-walled carbon nanotube . This structural distinction manifests itself in unique properties .
Mode of Action
Corannulene exhibits bowl-flipping dynamics, electron accepting capability, and formation of a ball-in-socket type of interaction with C60 . These varied properties allow for application of corannulene in a myriad of disciplines ranging from organic electronics and sensing to energy storage and self-assembly .
Biochemical Pathways
Corannulene is a sub-structure of fullerene and can be considered as a molecular building block of fullerenes . It is involved in the formation of three-dimensional graphene objects, such as fullerenes and carbon nanotubes . The synthesis of corannulene-based nanographenes has been reported , indicating its role in the growth of the peripheral aromatic rings to extend the aromatic area of the central corannulene nucleus .
Pharmacokinetics
Information on the pharmacokinetics of corannulene is currently limited. Its unique structure and properties suggest potential for diverse applications in materials chemistry .
Result of Action
Corannulene has been found to have applications in perovskite solar cells . Devices based on corannulene exhibit high efficiency and excellent thermal stability . In addition, corannulene has been found to have anti-cancer properties, showing high cytotoxicity against human cancer cells .
Action Environment
The action of corannulene can be influenced by environmental factors. For example, the bowl-to-bowl inversion process of corannulene can be influenced by strong steric repulsion . This can lead to the formation of two energy minima: a flat carbon framework and a bowl-shaped structure, very close in energy . This suggests that the action of corannulene can be modulated by environmental factors.
Safety and Hazards
When handling corannulene, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
将来の方向性
Corannulene presents a useful building block in materials chemistry . Its unique properties allow for its application in a myriad of disciplines ranging from organic electronics and sensing to energy storage and self-assembly . Future research could focus on exploring these applications further and developing new synthetic methods to produce corannulene and its derivatives .
特性
IUPAC Name |
hexacyclo[11.5.2.04,17.07,16.010,15.014,18]icosa-1(18),2,4(17),5,7(16),8,10(15),11,13,19-decaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10/c1-2-12-5-6-14-9-10-15-8-7-13-4-3-11(1)16-17(12)19(14)20(15)18(13)16/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXRUJZQPKRBJKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C4=C1C=CC5=C4C6=C(C=C5)C=CC(=C36)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80474164 | |
| Record name | Corannulene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Corannulene | |
CAS RN |
5821-51-2 | |
| Record name | Dibenzo[ghi,mno]fluoranthene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5821-51-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Corannulene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005821512 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Corannulene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CORANNULENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KFD2X7NT86 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is corannulene?
A: Corannulene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C20H10. [] It is often referred to as a "buckybowl" due to its structural resemblance to a fragment of buckminsterfullerene (C60). []
Q2: What is unique about the structure of corannulene?
A: Unlike most PAHs, corannulene is not planar. It possesses a bowl-shaped structure due to the inherent strain introduced by the fusion of five six-membered rings around a central five-membered ring. []
Q3: How does the bowl shape of corannulene affect its properties?
A: The curved structure gives corannulene unique electronic properties, with distinct convex and concave faces exhibiting different charge distributions. [] This makes corannulene and its derivatives promising candidates for various applications, including semiconductor development and electronic devices. []
Q4: How can corannulene be characterized spectroscopically?
A: Corannulene and its derivatives can be characterized using various spectroscopic techniques, including NMR spectroscopy, X-ray crystallography, and UV-vis spectroscopy. [, , ] These techniques provide valuable information about the structure, dynamics, and electronic properties of these molecules.
Q5: What is the thermal stability of corannulene?
A: Corannulene exhibits good thermal stability. It can withstand relatively high temperatures without decomposition, making it suitable for applications requiring thermal robustness. []
Q6: How do different substituents affect the stacking properties of corannulene?
A: Substituents play a crucial role in dictating the solid-state packing of corannulene. For instance, electron-withdrawing groups like trifluoromethylthioethers can induce columnar stacking, which is beneficial for charge transport applications. []
Q7: Can corannulene form stable complexes with other molecules?
A: Yes, corannulene can engage in noncovalent interactions, such as π-π stacking, with other molecules like fullerenes. [, ] These interactions can lead to the formation of stable supramolecular complexes with unique properties.
Q8: Does corannulene exhibit catalytic activity?
A: While corannulene itself may not possess inherent catalytic properties, its unique structure and electronic properties make it an attractive building block for developing novel catalysts. []
Q9: How is computational chemistry used to study corannulene?
A: Computational methods like Density Functional Theory (DFT) are invaluable tools for studying corannulene. [] They help in understanding its electronic structure, predicting its reactivity, modeling its interactions with other molecules, and exploring the impact of substituents on its properties. [, ]
Q10: What are some key insights gained from computational studies on corannulene?
A: DFT calculations have revealed that corannulene prefers to act as a dienophile rather than a diene in Diels-Alder reactions. [] These studies have also shown that corannulene's rim is more reactive than its spoke positions due to electronic and steric factors. []
Q11: How do substituents influence the properties of corannulene?
A: Introduction of different substituents can significantly alter corannulene's electronic properties, solubility, self-assembly behavior, and reactivity. [, , ] For instance, electron-withdrawing groups can enhance electron affinity, while bulky groups can influence packing arrangements in the solid state. [, ]
Q12: Can the bowl inversion barrier of corannulene be controlled by structural modifications?
A: Yes. Annelation with other aromatic rings, for example, can significantly increase the inversion barrier. [] This strategy has been used to synthesize chiral atropisomeric corannulene derivatives. []
Q13: What are some potential applications of corannulene and its derivatives?
A13: Corannulene-based materials hold promise for various applications, including:
- Organic electronics: Their unique electronic properties make them potential candidates for organic semiconductors, transistors, and photovoltaic devices. [, , ]
- Sensors: Their sensitivity to external stimuli like ions and light makes them attractive for developing chemical sensors. []
- Host-guest chemistry: Their bowl-shaped structure can encapsulate other molecules, making them suitable for host-guest chemistry and drug delivery applications. []
- Catalysis: Functionalized corannulenes can act as ligands in metal complexes with potential applications in catalysis. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



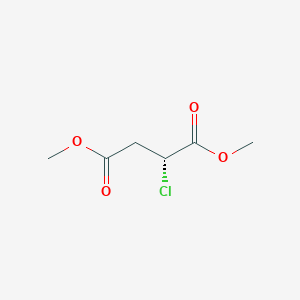
![methyl 3-[(2S,3S,4S,5R)-3,4-dihydroxy-5-phenyloxolan-2-yl]propanoate](/img/structure/B50330.png)
![(2S)-N-[(4aS,6R,8S,8aR)-6-(2,3-dihydroxypropyl)-8-methoxy-7,7-dimethyl-4a,6,8,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-4-yl]-2-hydroxy-2-[(2R,5R,6R)-2-methoxy-5,6-dimethyl-4-methylideneoxan-2-yl]acetamide](/img/structure/B50333.png)
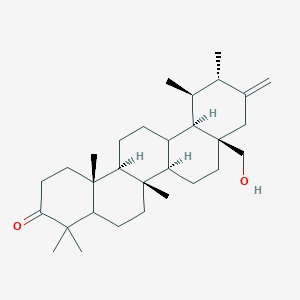
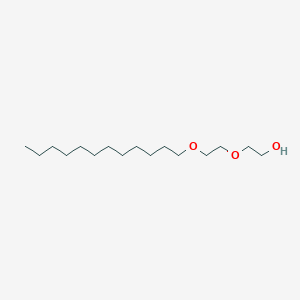
![Methyl (2R,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B50341.png)
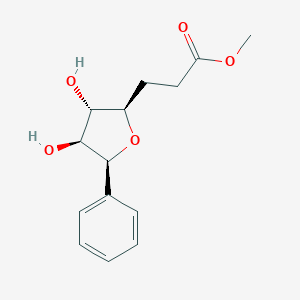
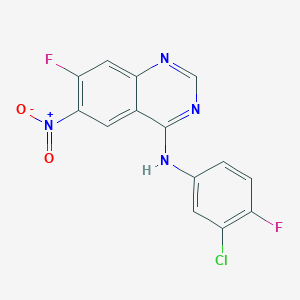
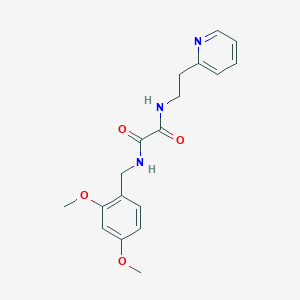
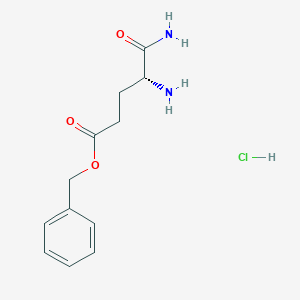
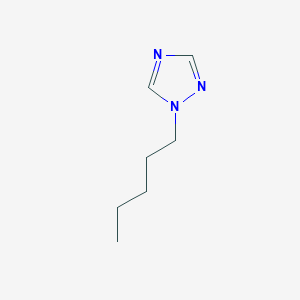
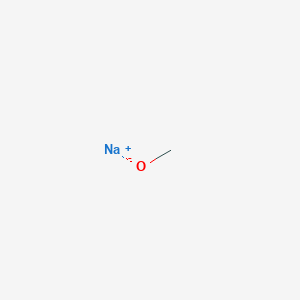
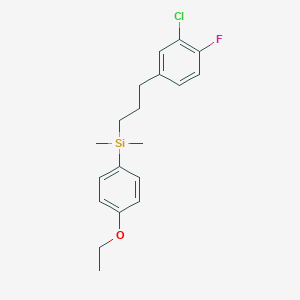
![1,2-Ethanediamine, N2-[4-(aminomethyl)phenyl]-N1,N1-dimethyl-](/img/structure/B50355.png)